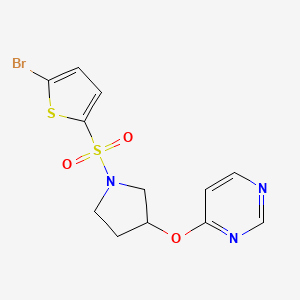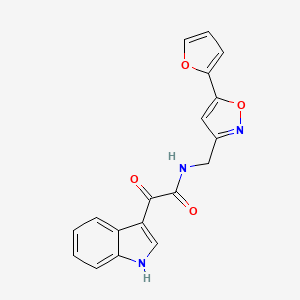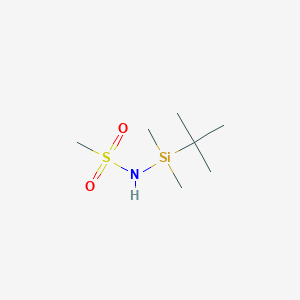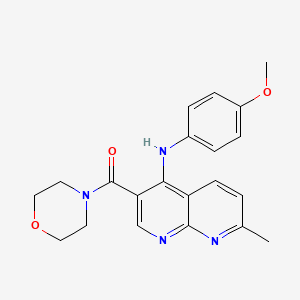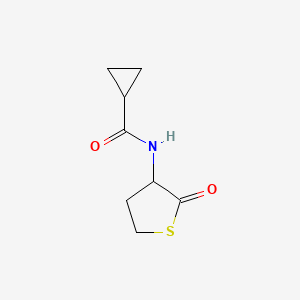![molecular formula C23H23ClN4O B3013507 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide CAS No. 1118822-62-0](/img/structure/B3013507.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
Target of Action
The primary targets of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide are likely to be carbonic anhydrases (CA) and oxidoreductase . Carbonic anhydrases are a group of enzymes that catalyze the reversible hydration of carbon dioxide, playing a crucial role in many physiological functions . Oxidoreductases are enzymes involved in oxidation-reduction reactions, crucial for energy production and detoxification processes .
Mode of Action
This compound interacts with its targets by binding to their active sites. In the case of carbonic anhydrases, it fits nicely in the active site and interacts with the zinc ion and three histidine residues . For oxidoreductases, docking studies suggest a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency of the derivatives .
Biochemical Pathways
The compound’s interaction with carbonic anhydrases and oxidoreductases affects several biochemical pathways. By inhibiting carbonic anhydrases, it can disrupt pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . The inhibition of oxidoreductases can impact energy production and detoxification processes .
Result of Action
The compound exhibits significant antibacterial and antifungal activity . It also shows potential as a carbonic anhydrase inhibitor, which could have therapeutic applications in treating disorders such as glaucoma, cancer, obesity, epilepsy, edema, and osteoporosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity was demonstrated under standardized conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-benzylpiperazin-1-yl)phenylamine through the reaction of benzyl chloride with piperazine, followed by the reaction with 4-nitroaniline.
Coupling with Pyridine Derivative: The next step involves coupling the synthesized piperazine derivative with 2-chloropyridine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyridine ring.
Oxidation and Reduction: The piperazine moiety can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may use sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. Researchers investigate its efficacy against various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.
Biological Studies: The compound is used in studies to understand its mechanism of action at the molecular level, including its interaction with specific enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: The compound is explored for its potential use in the synthesis of other biologically active molecules and as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide
- N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide
- N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-5-carboxamide
Uniqueness
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities compared to its analogs. The presence of the 2-chloro and 4-carboxamide groups on the pyridine ring can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O/c24-22-16-19(10-11-25-22)23(29)26-20-6-8-21(9-7-20)28-14-12-27(13-15-28)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUWTTMYQWNHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
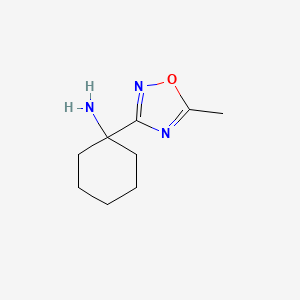
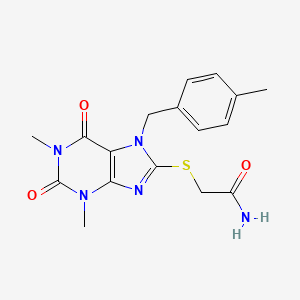
![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)
![3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3013432.png)
![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)
![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)
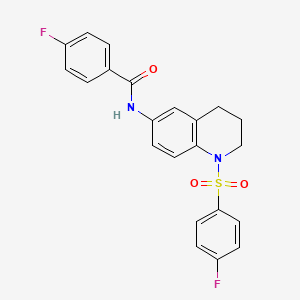
![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanamide](/img/structure/B3013440.png)
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B3013441.png)
